molecular formula C10H11BrN4 B1388145 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1135283-06-5

5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1388145
CAS No.: 1135283-06-5
M. Wt: 267.13 g/mol
InChI Key: LWYMUEMIHVUVBC-UHFFFAOYSA-N
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Description

5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound . It has a molecular weight of 267.13 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H11BrN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14) .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

Future Directions

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . This suggests a wide scope for future research and applications.

Biochemical Analysis

Biochemical Properties

5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the compound’s biochemical activity and potential therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The compound’s structure allows it to fit into the active sites of enzymes or receptors, facilitating these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained effects on cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can result in changes in the production and utilization of metabolites, affecting overall cellular metabolism. The compound’s role in these pathways is important for understanding its potential therapeutic effects and metabolic stability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These factors determine the compound’s bioavailability and effectiveness in different tissues and cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMUEMIHVUVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C(=N1)N)Br)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172908
Record name 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-06-5
Record name 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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